molecular formula C13H10BrFO B2589328 4-Bromophenyl-(4-fluorobenzyl)ether CAS No. 900911-39-9

4-Bromophenyl-(4-fluorobenzyl)ether

Cat. No. B2589328
CAS RN: 900911-39-9
M. Wt: 281.124
InChI Key: RKQAIWHMXGWHRT-UHFFFAOYSA-N
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Description

“4-Bromophenyl-(4-fluorobenzyl)ether” is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of similar compounds like 4-Bromodiphenyl ether has been reported in the literature . The preparation of certified reference material is of great significance for the related research and detection of bromine-based fire retardants .


Molecular Structure Analysis

The molecular structure of 4-Bromophenyl ether, a similar compound, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-Bromophenyl ether, a related compound, is known to oxidize readily in air to form unstable peroxides that may explode spontaneously .


Physical And Chemical Properties Analysis

4-Bromophenyl ether, a related compound, is a liquid with a molecular weight of 327.999 . It has a refractive index of 1.607, a boiling point of 305 °C, a melting point of 18 °C, and a density of 1.423 g/mL at 25 °C .

Scientific Research Applications

Flame Retardancy

The compound can be used to improve the flame retardancy of materials. For instance, a derivative of this compound, Benzyl (4-fluorophenyl)phenylphosphine oxide (BFPPO), has been used to enhance the flame retardancy and dielectric properties of epoxy resin . The BFPPO-modified epoxy resin thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating when the phosphorus content was 0.9 wt.% .

Dielectric Properties

The same derivative, BFPPO, has also been used to reduce the dielectric constant and dielectric loss factor of epoxy resin thermosets at different frequencies . This indicates potential applications in the field of advanced electronic materials .

Free Radical Scavenging

The BFPPO derivative of the compound exerts its flame-retardant activity by scavenging free radicals required for combustion . This property could be useful in various applications where free radical scavenging is beneficial.

Formation of Dense Char Layer

In addition to free radical scavenging, BFPPO promotes the formation of a dense char layer that inhibits the penetration of heat and fuel and causes the concentrated release of gases . This property could be useful in applications where heat and fuel penetration need to be minimized.

Advanced Electronic Materials

The incorporation of BFPPO into epoxy resin thermosets has shown potential applications in the field of advanced electronic materials . The modified thermosets exhibited improved flame retardancy and dielectric properties, which are crucial for electronic materials .

Chemical Synthesis

The compound could potentially be used as a starting material or intermediate in the synthesis of other complex compounds. For example, a derivative of this compound, benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO), was synthesized from 4-FPO and benzyl chloride through a trivial S N 2 substitution reaction .

Safety And Hazards

The safety data sheet for “4-Bromophenyl-(4-fluorobenzyl)ether” advises using personal protective equipment and avoiding breathing vapors, mist, or gas . It is recommended to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-bromo-4-[(4-fluorophenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQAIWHMXGWHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenyl-(4-fluorobenzyl)ether

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